molecular formula C7H3N3O2 B1178394 Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt CAS No. 133736-31-9

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt

Cat. No.: B1178394
CAS No.: 133736-31-9
M. Wt: 329.328
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Description

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt is a complex organic compound with the molecular formula C16H20NNaO5 and a molecular weight of 329.323 g/mol . This compound is known for its unique structure, which includes a glycine backbone modified with various functional groups, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt typically involves multiple steps. One common method includes the esterification of glycine with 2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to maintain reaction efficiency. Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of functional groups allows it to participate in various biochemical reactions, influencing cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt is unique due to its combination of glycine and hydroxypropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

sodium;2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-4-methylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5.Na/c1-11(2)16(21)22-10-14(18)8-17(9-15(19)20)13-6-4-12(3)5-7-13;/h4-7,14,18H,1,8-10H2,2-3H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONYCYHKPXRXCZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338048
Record name N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133736-31-9
Record name N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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